molecular formula C10H9BrO B6604961 4-bromo-2-cyclopropylbenzaldehyde CAS No. 2137554-75-5

4-bromo-2-cyclopropylbenzaldehyde

Cat. No.: B6604961
CAS No.: 2137554-75-5
M. Wt: 225.08 g/mol
InChI Key: HIVLPSXKGNPGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-cyclopropylbenzaldehyde (4-BCPB) is an organic compound belonging to the class of benzaldehydes, which are commonly used in the synthesis of pharmaceuticals and other compounds. 4-BCPB has been used in the development of various drugs and in the synthesis of other compounds, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

4-bromo-2-cyclopropylbenzaldehyde has been studied for its potential applications in pharmaceuticals and other compounds. It has been studied for its ability to inhibit the growth of certain cancer cells, and has been used as a substrate in the synthesis of various drugs. It has also been studied for its potential use in the synthesis of other compounds, such as dyes, fragrances, and agrochemicals.

Mechanism of Action

4-bromo-2-cyclopropylbenzaldehyde has been studied for its mechanism of action in inhibiting the growth of certain cancer cells. It has been suggested that this compound acts as an inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA. By blocking the enzyme, this compound can prevent the replication of cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be an inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA. Additionally, it has been found to be an inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of certain proteins. This compound has also been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Advantages and Limitations for Lab Experiments

4-bromo-2-cyclopropylbenzaldehyde has several advantages for use in lab experiments. It is a relatively stable compound, and can be synthesized easily and cost-effectively. Additionally, it has been studied extensively for its biochemical and physiological effects, making it a useful tool for research. However, there are some limitations when using this compound in lab experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a relatively expensive compound, making it cost-prohibitive for some experiments.

Future Directions

There are a variety of potential future directions for the use of 4-bromo-2-cyclopropylbenzaldehyde. It could be used in the synthesis of more complex compounds, such as drugs and agrochemicals. It could also be studied further for its ability to inhibit the growth of certain cancer cells. Additionally, it could be studied for its potential use as an inhibitor of other enzymes, such as kinases and proteases. Finally, it could be used as a substrate in the synthesis of other compounds, such as dyes, fragrances, and agrochemicals.

Synthesis Methods

4-bromo-2-cyclopropylbenzaldehyde is synthesized through a reaction between 4-bromobenzaldehyde and cyclopropanecarboxylic acid. In the reaction, the bromine atom is replaced by a cyclopropyl group. The reaction is carried out in a solvent such as dichloromethane, and a base such as triethylamine is added to promote the reaction. The reaction is carried out at room temperature and the product is isolated by filtration.

Properties

IUPAC Name

4-bromo-2-cyclopropylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVLPSXKGNPGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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